molecular formula C5H8N2O6 B14546405 Ethyl 3,3-dinitropropanoate CAS No. 62115-97-3

Ethyl 3,3-dinitropropanoate

Cat. No.: B14546405
CAS No.: 62115-97-3
M. Wt: 192.13 g/mol
InChI Key: HXARNJHJLKVTFE-UHFFFAOYSA-N
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Description

Ethyl 3,3-dinitropropanoate is an organic compound belonging to the ester family It is characterized by the presence of two nitro groups attached to the third carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3,3-dinitropropanoate can be synthesized through the nitration of ethyl propanoate. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the propanoate chain.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The raw materials, including ethyl propanoate, nitric acid, and sulfuric acid, are mixed in specific ratios and subjected to continuous stirring and temperature control. The product is then purified through distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,3-dinitropropanoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Reduction: Ethyl 3,3-diaminopropanoate.

    Substitution: Ethyl 3-substituted propanoates.

    Hydrolysis: 3,3-dinitropropanoic acid and ethanol.

Scientific Research Applications

Ethyl 3,3-dinitropropanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3,3-dinitropropanoate involves its interaction with biological molecules and cellular pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed by esterases, releasing the active carboxylic acid form, which can further interact with molecular targets.

Comparison with Similar Compounds

Ethyl 3,3-dinitropropanoate can be compared with other nitro-substituted esters, such as:

    Ethyl 2,2-dinitropropanoate: Similar structure but with nitro groups on the second carbon.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the specific positioning of the nitro groups on the third carbon, which imparts distinct chemical reactivity and biological activity compared to other nitro-substituted esters.

Properties

CAS No.

62115-97-3

Molecular Formula

C5H8N2O6

Molecular Weight

192.13 g/mol

IUPAC Name

ethyl 3,3-dinitropropanoate

InChI

InChI=1S/C5H8N2O6/c1-2-13-5(8)3-4(6(9)10)7(11)12/h4H,2-3H2,1H3

InChI Key

HXARNJHJLKVTFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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